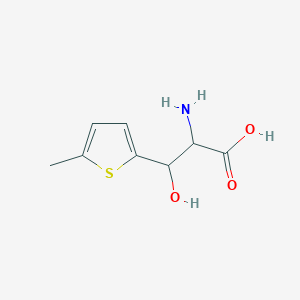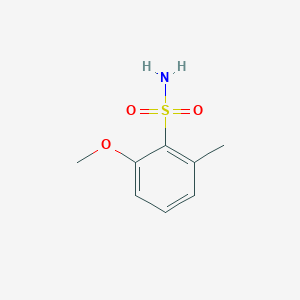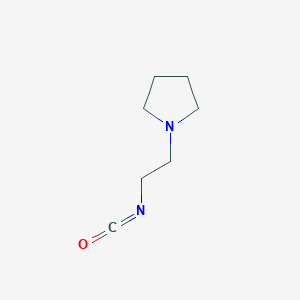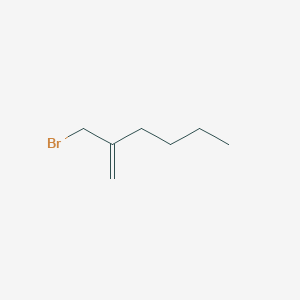
1-Hexene, 2-(bromomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexene, 2-(bromomethyl)- is an organic compound with the molecular formula C7H13Br. It is a brominated derivative of hexene, characterized by the presence of a bromomethyl group attached to the second carbon of the hexene chain. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexene, 2-(bromomethyl)- can be synthesized through the radical bromination of 1-hexene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of light and a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of 1-hexene, resulting in the formation of the bromomethyl derivative .
Industrial Production Methods: Industrial production of 1-hexene, 2-(bromomethyl)- follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Hexene, 2-(bromomethyl)- undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the hexene chain can participate in electrophilic addition reactions with halogens, such as bromine, resulting in the formation of dihalogenated products.
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for radical bromination reactions.
Halogens (e.g., Br2, Cl2): Used for electrophilic addition reactions.
Nucleophiles (e.g., OH-, NH3): Used for nucleophilic substitution reactions.
Oxidizing Agents (e.g., KMnO4, CrO3): Used for oxidation reactions.
Major Products Formed:
Dihalogenated Products: Formed from electrophilic addition reactions.
Substituted Hexenes: Formed from nucleophilic substitution reactions.
Alcohols and Carboxylic Acids: Formed from oxidation reactions.
特性
CAS番号 |
123004-86-4 |
|---|---|
分子式 |
C7H13Br |
分子量 |
177.08 g/mol |
IUPAC名 |
2-(bromomethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h2-6H2,1H3 |
InChIキー |
UCSAYDCRESHSOF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


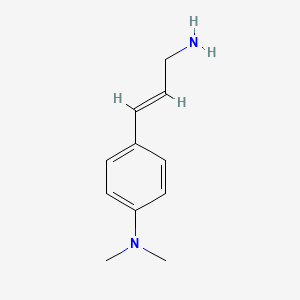

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
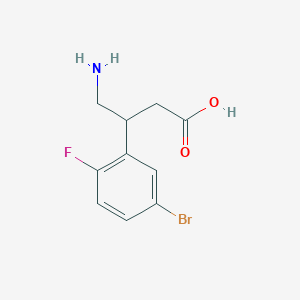
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)


